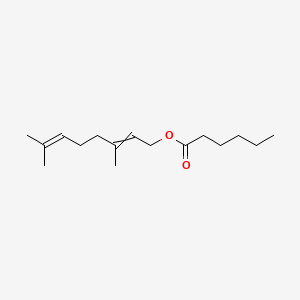
Geranyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl hexanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from hexanoic acid and a specific alcohol, resulting in a compound with unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, typically involves the esterification of hexanoic acid with the corresponding alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or acid resins can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Geranyl hexanoate, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and the corresponding alcohol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or enzymes can be used.
Major Products
Hydrolysis: Hexanoic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Geranyl hexanoate, has various applications in scientific research:
Wirkmechanismus
The mechanism of action of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then exert their effects on various pathways . The exact molecular targets and pathways depend on the specific context and application of the ester.
Vergleich Mit ähnlichen Verbindungen
Geranyl hexanoate, can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butanoate: Known for its fruity aroma and used in flavoring and perfumery.
Butyl propanoate: Used in the production of plasticizers and as a solvent.
The uniqueness of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, lies in its specific chemical structure, which imparts distinct properties and applications compared to other esters.
Eigenschaften
CAS-Nummer |
68310-59-8 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |
InChI |
InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |
InChI-Schlüssel |
ARVSCQUZFFSNKF-QINSGFPZSA-N |
SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomerische SMILES |
CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
Kanonische SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Siedepunkt |
98.00 °C. @ 1.00 mm Hg |
Key on ui other cas no. |
68310-59-8 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















